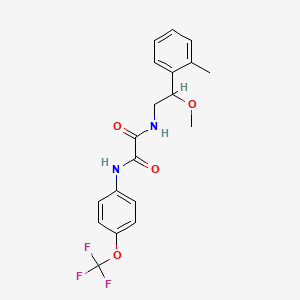

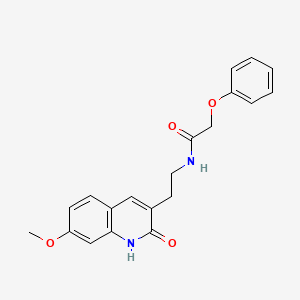

![molecular formula C18H18N2O3S2 B2970975 N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895472-52-3](/img/structure/B2970975.png)

N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule that contains a benzothiazole ring (a bicyclic compound made up of benzene and thiazole rings), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a propanamide group (derived from propionic acid). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 6-methylbenzothiazole derivative with a 3-tosylpropanamide derivative. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or amide coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a tosyl group, and a propanamide group. These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the tosyl group, and the propanamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions, elimination reactions, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzothiazole ring, the tosyl group, and the propanamide group. These groups could potentially affect the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Novel Coupling

Microwave-assisted synthesis has been employed to efficiently produce novel pyrido[3,2-f][1,4]thiazepines, showcasing the utility of similar chemical structures in synthesizing complex molecules with potential biological applications. The use of microwave irradiation not only improves the yields but also significantly reduces reaction times, indicating a methodological advancement in the synthesis of thiazole derivatives (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Catalytic Applications in CO2 Utilization

Thiazolium carbene-based catalysts derived from vitamin B1 have shown efficacy in the N-formylation and N-methylation of amines using CO2 as the carbon source. This research highlights the potential of thiazole-based structures in catalyzing reactions that are crucial for sustainable chemistry and pharmaceutical synthesis (Shoubhik Das et al., 2016).

DNA Methylation and Cellular Effects

Studies have demonstrated that compounds structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide can influence DNA methylation patterns in cultured mammalian cells. This suggests potential research applications in understanding carcinogenic mechanisms and developing cancer therapies by manipulating DNA methylation (P. D. Lawley & C. J. Thatcher, 1970).

Antimicrobial and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, incorporating benzothiazole derivatives, have shown significant DNA binding, DNA cleavage, and anticancer activity. These findings open avenues for the development of metal-based therapeutics leveraging the structural motifs of benzothiazoles for targeting cancer cells and DNA (M. González-Álvarez et al., 2013).

Synthesis and Evaluation of 4-Thiazolidinones

The synthesis and anticancer evaluation of 4-thiazolidinones containing the benzothiazole moiety have provided insights into the potential of thiazole derivatives as antitumor agents. These compounds have exhibited significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiazole-based compounds in oncology (D. Havrylyuk et al., 2010).

Mécanisme D'action

The mechanism of action of this compound would likely depend on its chemical structure and the specific biological target it interacts with. Based on the presence of the benzothiazole ring, it could potentially interact with biological targets through pi-stacking interactions, hydrogen bonding, or other types of non-covalent interactions .

Safety and Hazards

Orientations Futures

Future research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed characterization of its physical and chemical properties, and screening for potential biological activity .

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-3-6-14(7-4-12)25(22,23)10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)24-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAZFXKZPGRRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

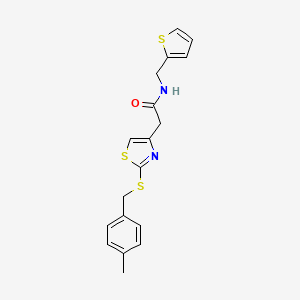

![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)

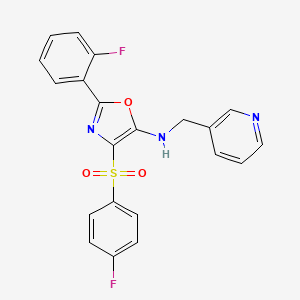

![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)

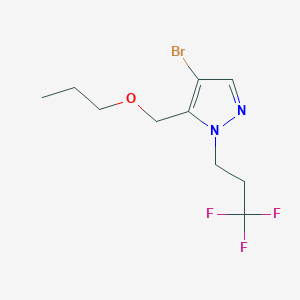

![7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2970903.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)

![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)

![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)

![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)